Thiirane

Beschreibung

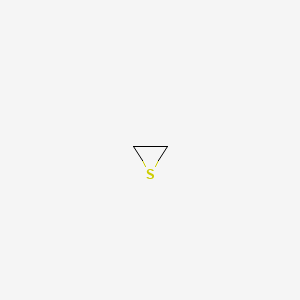

Structure

3D Structure

Eigenschaften

IUPAC Name |

thiirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S/c1-2-3-1/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVUARRWDCVURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24980-34-5 | |

| Record name | Thiirane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24980-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3049411 | |

| Record name | Ethylene sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Ethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

decomposes at 57 °C | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethanol and ether; soluble in acetone and chloroform | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0130 g/cu m at 20 °C | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

250.0 [mmHg], 250 mm Hg at 25 °C | |

| Record name | Ethylene sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

420-12-2 | |

| Record name | Thiirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiirane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89690 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epithioethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2W5165740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-109 °C | |

| Record name | ETHYLENE SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5489 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thiirane: A Comprehensive Technical Guide to its Fundamental Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Thiirane, also known as ethylene (B1197577) sulfide, is the simplest sulfur-containing heterocyclic compound. Its strained three-membered ring structure is the source of its high reactivity, making it a valuable intermediate in organic synthesis and a moiety of interest in medicinal chemistry. This technical guide provides an in-depth overview of the fundamental properties and diverse reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.

Core Properties of this compound

This compound is a colorless, volatile liquid with a characteristically unpleasant odor.[1] Its high ring strain, a consequence of the acute bond angles within the three-membered ring, dictates its physical and chemical properties.[2][3]

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂H₄S | [1][4] |

| Molar Mass | 60.12 g/mol | [4] |

| Boiling Point | 56 °C (133 °F; 329 K) | [1] |

| Melting Point | -109 °C (-164 °F; 164 K) | [1] |

| Density | 1.01 g/cm³ | [1] |

| Refractive Index (n_D²⁰) | 1.4935 | [4] |

| Dipole Moment | 1.84 D | [5] |

| ¹H NMR (CDCl₃) | δ 2.28 (s, 4H) | [4] |

| ¹³C NMR (CDCl₃) | δ 18.2 | [6] |

| IR Absorption (neat) | 3049, 2914, 1432, 1246, 1093, 871, 812, 695 cm⁻¹ | [7][8] |

Structural and Bonding Parameters

Electron diffraction studies have provided precise measurements of the bond lengths and angles within the this compound ring.[1] The significant deviation from ideal bond angles contributes to its high ring strain.[3][9]

| Parameter | Value | Reference |

| C-C Bond Length | 1.473 Å | [1] |

| C-S Bond Length | 1.811 Å | [1] |

| C-C-S Bond Angle | 66.0° | [1] |

| C-S-C Bond Angle | 48.0° | [1] |

Synthesis of this compound

Several synthetic routes to this compound and its derivatives have been established. Common methods involve the conversion of epoxides or the reaction of ethylene carbonate with a sulfur source.

Experimental Protocol: Synthesis from Ethylene Carbonate

A prevalent method for preparing this compound involves the reaction of ethylene carbonate with potassium thiocyanate (B1210189) (KSCN).[1][10]

Procedure:

-

Potassium thiocyanate (KSCN) is first melted under a vacuum to ensure the removal of any residual water.

-

The anhydrous KSCN is then reacted with ethylene carbonate.

-

The reaction proceeds to yield this compound, potassium cyanate (B1221674) (KOCN), and carbon dioxide.

This reaction provides a reliable route to this compound, avoiding the use of more hazardous reagents. Other methods include the reaction of ethylene oxide with thiourea (B124793) or inorganic thiocyanates.[4] A newer, organocatalytic approach involves the epoxidation of an alkene followed by a ring-opening reaction with thiourea.[11]

Reactivity of this compound

The inherent ring strain of this compound makes it susceptible to a variety of ring-opening reactions, which are central to its synthetic utility.[2][12] It can react with both nucleophiles and electrophiles, undergo desulfurization, and participate in polymerization reactions.

Nucleophilic Ring-Opening Reactions

This compound readily undergoes ring-opening reactions upon treatment with a wide range of nucleophiles.[2] These reactions typically proceed via an Sₙ2 mechanism, with the nucleophile attacking one of the carbon atoms of the ring, leading to the cleavage of a carbon-sulfur bond.

Caption: General mechanism for the nucleophilic ring-opening of this compound.

Common nucleophiles that react with this compound include:

-

Amines: Reaction with amines affords 2-mercaptoethylamines, which are useful chelating ligands.[1][10]

-

Thiols: In the presence of a base, thiols react with thiiranes to yield alkylthioethanethiols.[13]

-

Hydrides: Reducing agents like lithium aluminum hydride (LiAlH₄) can open the this compound ring to produce thiols.[2]

Electrophilic Ring-Opening Reactions

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a nucleophile and react with electrophiles.[2] This leads to the formation of a cyclic sulfonium (B1226848) ion, which is then susceptible to attack by a nucleophile.

Caption: General mechanism for the electrophilic ring-opening of this compound.

For instance, this compound reacts with concentrated hydrochloric acid in an acid-catalyzed ring-opening reaction to form β-halo thiols.[2]

Desulfurization Reactions

A synthetically important reaction of thiiranes is their desulfurization to yield alkenes.[2] This transformation can be achieved using various reagents, such as phosphines or by thermal decomposition.[14][15] The reaction is often stereospecific, with the stereochemistry of the starting this compound being retained in the resulting alkene.

Caption: Desulfurization of a substituted this compound to form an alkene.

Oxidation

This compound can be oxidized to form ethylene episulfoxide.[1] Reagents such as periodate (B1199274) are effective for this transformation.[2]

Polymerization

Thiiranes can undergo polymerization through various mechanisms, including anionic, cationic, and ring-expansion polymerization.[16][17] This reactivity allows for the synthesis of poly(alkylene sulfide)s, which have applications in materials science.[18] The choice of initiator and reaction conditions can be used to control the polymerization process and the properties of the resulting polymer.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable building block in organic synthesis.[12][19] Its ability to introduce sulfur-containing functionalities is of particular interest in the development of new pharmaceuticals, as sulfur is a key element in many biologically active molecules.[20] For example, this compound derivatives have been investigated as inhibitors of gelatinases, a class of enzymes involved in cancer metastasis.[21][22] The this compound moiety can act as a "caged thiol," which is unmasked in the active site of the enzyme.[21]

Conclusion

This compound's fundamental properties are intrinsically linked to its strained three-membered ring structure. This strain governs its reactivity, making it a versatile substrate for a wide array of chemical transformations. From nucleophilic and electrophilic ring-opening reactions to desulfurization and polymerization, this compound provides chemists with a powerful tool for the synthesis of complex sulfur-containing molecules. Its growing importance in medicinal chemistry and materials science underscores the continued relevance of understanding the core principles of this fascinating heterocycle.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. This compound | C2H4S | CID 9865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. spectrabase.com [spectrabase.com]

- 7. rsc.org [rsc.org]

- 8. This compound [webbook.nist.gov]

- 9. Ring strain - Wikipedia [en.wikipedia.org]

- 10. This compound [chemeurope.com]

- 11. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 14. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Stereoregular poly(2-phenylthis compound) via cationic ring-opening polymerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. Hybrid copolymerization of acrylate and this compound monomers mediated by trithiocarbonate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Spectroscopic Scrutiny of the Thiirane C-S Bond: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiirane, the simplest sulfur-containing heterocyclic compound, presents a unique case for spectroscopic investigation due to the strained nature of its three-membered ring. The carbon-sulfur (C-S) bond is a focal point of this strain, influencing the molecule's reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the spectroscopic techniques employed to analyze the C-S bond in this compound, offering detailed experimental insights and a summary of key quantitative data for researchers in academia and the pharmaceutical industry.

Vibrational Spectroscopy: Probing the C-S Stretching and Bending Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for characterizing the C-S bond in this compound. These methods probe the vibrational modes of the molecule, with the C-S stretching and bending frequencies being of particular interest.

Experimental Protocols

Infrared (IR) Spectroscopy:

A typical experimental setup for obtaining the gas-phase IR spectrum of this compound involves a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Gaseous this compound is introduced into a gas cell with IR-transparent windows (e.g., KBr or CsI). The pressure is typically maintained at a few Torr to minimize pressure broadening effects.

-

Data Acquisition: The gas cell is placed in the sample compartment of the FTIR spectrometer. A broad-band IR source is passed through the sample, and the transmitted light is directed to an interferometer and then to a detector (e.g., a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector).

-

Spectral Processing: An interferogram is collected and then Fourier-transformed to obtain the frequency-domain spectrum. A background spectrum (of the evacuated gas cell) is also collected and subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of this compound.

Raman Spectroscopy:

-

Sample Preparation: For liquid-phase Raman spectroscopy, a capillary tube is filled with purified this compound. For solid-phase analysis, this compound is condensed onto a cold finger in a cryostat.

-

Instrumentation: A laser (e.g., an argon-ion laser operating at 514.5 nm or a Nd:YAG laser at 1064 nm) is used as the excitation source. The laser beam is focused onto the sample.

-

Signal Collection: The scattered light is collected at a 90° angle to the incident beam to minimize Rayleigh scattering. The collected light is then passed through a series of filters to remove the Rayleigh line and subsequently dispersed by a monochromator.

-

Detection: The dispersed Raman scattering is detected by a sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD).

Key Quantitative Data from Vibrational Spectroscopy

The vibrational frequencies of the C-S bond in this compound have been extensively studied through both experimental spectroscopy and computational methods.[1][2][3] The symmetric and asymmetric C-S stretching modes are of primary importance.

| Vibrational Mode | C₂H₄S Frequency (cm⁻¹) (Experimental) | C₂D₄S Frequency (cm⁻¹) (Experimental) | Computational Method (Basis Set) | Calculated Frequency (cm⁻¹) | Reference |

| C-S Symmetric Stretch (A₁) | ~625 | ~580 | 6-31G | Significantly higher predictions | [1][2] |

| C-S Asymmetric Stretch (B₁) | ~660 | ~610 | 6-31G | Significantly higher predictions | [1][2] |

| Ring Deformation (A₁) | ~625 | - | B3LYP, CCSD(T) | Good agreement with experiment | [3] |

Note: The assignment of the C-S stretching frequencies can be complex due to coupling with other vibrational modes.[1] Computational studies using basis sets like 6-31G* have been instrumental in assigning these frequencies, although they sometimes predict higher values than observed experimentally.[1][2]

Rotational Spectroscopy: Unveiling the Precise Geometry of the C-S Bond

Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule, from which its precise geometric structure, including bond lengths and angles, can be determined.

Experimental Protocol: Pulsed-Jet Fourier-Transform Microwave Spectroscopy

-

Sample Introduction: A dilute mixture of this compound in a carrier gas (e.g., argon or neon) is prepared.

-

Supersonic Expansion: This gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to a very low rotational temperature (a few Kelvin), simplifying the resulting spectrum.

-

Microwave Excitation: A short, high-power microwave pulse is used to polarize the molecules, causing them to rotate coherently.

-

Signal Detection: The subsequent free induction decay (FID) of the coherently rotating molecules is detected by a sensitive receiver.

-

Spectral Analysis: The FID signal is Fourier-transformed to obtain the frequency-domain rotational spectrum, which consists of a series of sharp transition lines. By analyzing the frequencies of these transitions, the rotational constants (A, B, and C) can be determined with high precision. For molecules containing quadrupolar nuclei like ³³S, nuclear quadrupole hyperfine structure can also be resolved and analyzed.[4]

Key Geometric Parameters of the this compound C-S Bond

Microwave spectroscopy has enabled the precise determination of the C-S bond length and the C-S-C bond angle in this compound. These experimental values are often compared with those obtained from computational chemistry to benchmark the accuracy of theoretical models.[1][5]

| Parameter | Experimental Value | Computational Method (Basis Set) | Calculated Value | Reference |

| C-S Bond Length | 1.811 Å (Electron Diffraction)[5] | 6-31G | 1.8114 Å | [1] |

| C-S Bond Length | 1.820 Å (Microwave) | - | - | [1] |

| C-S-C Angle | 48.0° (Electron Diffraction)[5] | 6-31G | - | [1] |

| C-C-S Angle | 66.0° (Electron Diffraction)[5] | - | - | [1] |

Photoelectron Spectroscopy: Elucidating the Electronic Structure of the C-S Bond

Photoelectron spectroscopy (PES) provides direct information about the energies of molecular orbitals. By analyzing the ionization potentials, insights into the nature of the C-S bonding and non-bonding orbitals can be gained.

Experimental Protocol

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV or He II at 40.8 eV).

-

Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured using an electron energy analyzer.

-

Spectrum Generation: A plot of the number of photoelectrons versus their kinetic energy (or binding energy, which is the difference between the photon energy and the electron kinetic energy) constitutes the photoelectron spectrum.

Insights into C-S Bonding from Photoelectron Spectra

The photoelectron spectrum of this compound reveals the ionization energies associated with its molecular orbitals. The order of the second and third ionization potentials in this compound has been a subject of study, with correlations to substituted thiiranes helping to confirm the assignments.[6] The thermal decomposition of this compound can also be monitored by following changes in its photoelectron spectrum at various temperatures, providing information on reaction mechanisms that involve C-S bond breaking.[7]

Computational Spectroscopy: A Powerful Complement to Experiment

Modern computational chemistry plays a crucial role in the analysis of the this compound C-S bond. Quantum chemical calculations can predict a wide range of spectroscopic properties, aiding in the interpretation of experimental data and providing insights into molecular properties that are difficult to measure directly.

Methodologies

Commonly employed computational methods include:

-

Ab initio methods: Such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (e.g., CCSD(T)).[3]

-

Density Functional Theory (DFT): Using functionals like B3LYP.[3]

These calculations are typically performed with various basis sets (e.g., 6-31G*, cc-pVTZ) to achieve the desired balance between accuracy and computational cost.[1][3]

Predictive Power

Computational methods have been successfully used to calculate:

-

Optimized geometries: Providing C-S bond lengths and angles that are in excellent agreement with experimental data.[1]

-

Vibrational frequencies and IR/Raman intensities: Aiding in the assignment of complex vibrational spectra.[1][2][3]

-

Rotational constants: Which can be compared directly with microwave spectroscopy results.[3]

-

Reaction pathways: For processes involving C-S bond cleavage, such as thermal decomposition.[7]

Visualizing Spectroscopic Analysis Workflows and Relationships

To better illustrate the interconnectedness of these analytical techniques, the following diagrams are provided.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic parameters and C-S bond properties.

Conclusion

The spectroscopic analysis of the C-S bond in this compound is a multifaceted endeavor that leverages a combination of vibrational, rotational, and photoelectron spectroscopies, strongly supported by computational methods. This integrated approach has provided a detailed understanding of the geometric and electronic structure of this strained heterocyclic system. The data and methodologies presented in this guide serve as a valuable resource for researchers investigating this compound and related sulfur-containing compounds, with applications ranging from fundamental chemical physics to the design of novel pharmaceuticals.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Biological Activity of Thiirane Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiirane, also known as ethylene (B1197577) sulfide (B99878), is the simplest sulfur-containing three-membered heterocyclic compound.[1] The strained ring structure of thiiranes makes them reactive intermediates in organic synthesis and confers a range of biological activities.[2] This technical guide provides an in-depth exploration of the biological activities of this compound compounds, with a focus on their potential as therapeutic agents. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Anticancer Activity of this compound Derivatives

This compound-containing molecules have demonstrated significant cytotoxic properties against various cancer cell lines.[3][4] Their mechanism of action is often attributed to their ability to alkylate nucleophilic residues in biomolecules, leading to cellular dysfunction and apoptosis. A notable area of research is the development of this compound-based inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in cancer progression and metastasis.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various cancer cell lines.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| Thirane Derivatives | |||

| Compound 3b | C32 (Amelanotic Melanoma) | 24.4 | [6] |

| A375 (Melanotic Melanoma) | 25.4 | [6] | |

| ND-322 | Melanoma Cells | - | [7] |

| Hydrogen sulfide releasing oridonin (B1677485) derivative 12b | HepG2 | 2.57 | [8] |

| HCT-116 | 5.81 | [8] | |

| K562 | 0.95 | [8] | |

| (R)-ND-336 | HCT116 xenograft model | 0.016 | |

| Thiazolo[4,5-d]pyrimidine derivative 3b | C32 | 24.4 | [6] |

| A375 | 25.4 | [6] |

Enzyme Inhibition by this compound Compounds

A significant focus of this compound research has been on their role as enzyme inhibitors, particularly targeting matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Gelatinases (MMP-2 and MMP-9) are key targets, and this compound-based inhibitors have shown high potency and selectivity.[5][9]

The mechanism of inhibition involves the this compound ring acting as a "caged" thiol. Within the active site of the gelatinase, a glutamate (B1630785) residue facilitates the deprotonation of the carbon adjacent to the sulfone group, leading to the opening of the this compound ring. The resulting thiolate then coordinates with the active site zinc ion, leading to potent inhibition of the enzyme.[5][9]

Quantitative Data: Enzyme Inhibition

The table below presents the inhibitory constants (Ki) for a series of this compound-based gelatinase inhibitors.

| Compound | MMP-1 (Ki, nM) | MMP-2 (Ki, nM) | MMP-3 (Ki, nM) | MMP-7 (Ki, nM) | MMP-9 (Ki, nM) | MMP-14 (Ki, nM) |

| 2a | >10000 | 1.8 | >10000 | >10000 | 2.6 | >10000 |

| 2b | >10000 | 1.1 | >10000 | >10000 | 2.5 | >10000 |

| 2c | >10000 | 1.6 | >10000 | >10000 | 3.1 | >10000 |

| 2d | >10000 | 1.2 | >10000 | >10000 | 2.9 | >10000 |

| 3a | >10000 | 4.6 | >10000 | 2300 | 1300 | 23 |

| 3b | >10000 | 4.8 | >10000 | >10000 | >10000 | >10000 |

| 3c | >10000 | 6.4 | >10000 | >10000 | >10000 | >10000 |

| 3d | >10000 | 3.4 | >10000 | >10000 | >10000 | >10000 |

Data sourced from reference[5].

Antimicrobial Activity of this compound Derivatives

This compound-containing compounds have also been investigated for their antimicrobial properties. While the data is less extensive compared to their anticancer activity, some derivatives have shown promising results against both bacteria and fungi. The mechanism is thought to involve the alkylation of essential microbial enzymes and proteins.

Quantitative Data: Antimicrobial Activity

The following table lists the Minimum Inhibitory Concentration (MIC) values for selected thiourea (B124793) derivatives (precursors or related to thiiranes) against various microbial strains.

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |

| 7a | 6.25 | 6.25 | 6.25 | 12.5 | 6.25 | 12.5 |

| 7b | 6.25 | 6.25 | 12.5 | 12.5 | 12.5 | 12.5 |

| 7i | 12.5 | 6.25 | 12.5 | 25 | 12.5 | 25 |

| 7j | 25 | 50 | 50 | 100 | 25 | 50 |

| 7k | 25 | 50 | 50 | 100 | 50 | 100 |

| Gentamycin | 0.78 | 0.78 | 1.56 | 1.56 | - | - |

| Miconazole | - | - | - | - | 3.12 | 3.12 |

Data sourced from reference[10]. Note: These are fused heterocyclic derivatives containing a thiadiazine ring, which can be conceptually related to thiiranes.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

-

Cancer cell line of interest (e.g., HT-29, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound compounds against bacterial and fungal strains.

1. Materials:

-

Microbial strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader or visual inspection

2. Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound compound in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension as per CLSI guidelines (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

-

Controls: Include a positive control (microbe in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualizations

Synthesis of Thiiranes from Oxiranes

A common and efficient method for synthesizing thiiranes is the conversion of their corresponding oxiranes using a sulfur source like thiourea or potassium thiocyanate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Sulfonate-Containing Thiiranes as Selective Gelatinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MIC EUCAST [mic.eucast.org]

- 7. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organocatalytic Synthesis of Thiiranes from Alkenes - ChemistryViews [chemistryviews.org]

Computational Modeling of Thiirane Reaction Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiiranes, also known as episulfides, are three-membered sulfur-containing heterocycles. Their strained ring structure makes them susceptible to a variety of ring-opening reactions, rendering them valuable intermediates in organic synthesis and crucial moieties in biologically active molecules. The unique reactivity of the thiirane ring, particularly its role as a latent thiol, has garnered significant interest in drug development, for instance, in the design of enzyme inhibitors.[1] Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of this compound reactions, predict their outcomes, and guide the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the computational modeling of this compound reaction pathways. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the behavior of these important sulfur heterocycles. This document summarizes key reaction pathways, presents quantitative data in a structured format, details relevant experimental protocols for model validation, and provides visualizations of reaction networks and workflows.

Core Reaction Pathways of Thiiranes

The reactivity of thiiranes is dominated by nucleophilic ring-opening reactions, though they can also undergo thermal decomposition and desulfurization. Understanding the factors that govern the regioselectivity and stereoselectivity of these reactions is paramount for their synthetic application and for predicting their behavior in biological systems.

Nucleophilic Ring-Opening Reactions

The most common reaction of thiiranes involves the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. The regioselectivity of this attack is a critical aspect that is influenced by both steric and electronic factors of the this compound substituents and the nature of the nucleophile.

Generally, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon atom (an SN2-type mechanism), primarily due to steric hindrance.[2][3] However, in the presence of substituents that can stabilize a partial positive charge, such as an aryl group, attack at the more substituted carbon can be favored due to electronic effects.[2]

A computational study by Banks and White on the gas-phase reaction of substituted thiiranes with ammonia (B1221849) and amines provides valuable insights into these controlling factors.[4][5] Their DFT calculations revealed that both steric hindrance and the polarizability of the substituents play a significant role in determining the reaction rates and regioselectivity.[5] For instance, in the reaction of 2-methylthis compound with ammonia, there is a 12.8-fold regioselectivity for attack at the less substituted C3 carbon.[5] This preference for the less hindered carbon increases to a factor of 124 in the case of 2,2-dimethylthis compound.[5]

Conversely, electronic effects can dominate in certain cases. For 2-fluorothis compound, attack at the C3 carbon (adjacent to the fluorine) is calculated to be 3.42 x 106 times faster than the corresponding reaction with the unsubstituted this compound, highlighting the profound influence of electronic activation.[5]

Thermal Decomposition and Desulfurization

Thiiranes can undergo thermal decomposition to yield alkenes and elemental sulfur. Computational studies have identified two primary pathways for this process: a homolytic ring-opening to a diradical intermediate and a bimolecular sulfur transfer reaction.[6]

The homolytic pathway involves the initial cleavage of a C-S bond to form a diradical, which can then react with another this compound molecule in a chain reaction to produce ethene and disulfur (B1233692) (S2) in its triplet ground state.[6] This pathway is characterized by a high activation enthalpy (ΔH‡(298) = 222 kJ mol-1).[6]

An alternative, lower-energy pathway involves the transfer of a sulfur atom from one this compound molecule to another, forming a this compound 1-sulfide intermediate (C2H4S2).[6] This bimolecular process has a significantly lower activation enthalpy (ΔH‡(298) = 109 kJ mol-1) and is consistent with the retention of stereochemistry observed in the thermal decomposition of some substituted thiiranes.[6]

Desulfurization of thiiranes to the corresponding alkenes can also be achieved using various reagents, including phosphines and arsines, often catalyzed by metal complexes.[6]

Quantitative Data from Computational Studies

Computational chemistry provides a wealth of quantitative data that is essential for understanding and predicting the behavior of thiiranes. The following tables summarize key energetic and kinetic parameters for various this compound reactions, derived from DFT calculations.

| Reactant (this compound) | Nucleophile | Product(s) | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔS‡ (cal mol-1 K-1) | Relative Rate (krel) | Regioselectivity (attack at C3/C2) | Reference |

| This compound | NH3 | 2-Aminoethanethiol | - | - | - | 1.0 | - | [4][5] |

| 2-Methylthis compound | NH3 | 1-Amino-2-propanethiol / 2-Amino-1-propanethiol | - | - | - | 0.230 | 12.8 | [4][5] |

| 2,2-Dimethylthis compound | NH3 | 1-Amino-2-methyl-2-propanethiol | - | - | - | - | 124 | [5] |

| cis-2,3-Dimethylthis compound | NH3 | (2R,3S)-3-Amino-2-butanethiol | - | - | - | Accelerated | - | [5] |

| 2-Fluorothis compound | NH3 | 1-Amino-2-fluoroethanethiol / 2-Amino-1-fluoroethanethiol | - | - | - | 3.42 x 106 (at C3) | - | [5] |

| This compound | Carboxylate (AcO-) | Ring-opened adduct | 18.2 | - | - | - | - | [7] |

| Cyclohexene sulfide | AsPh3 (Re-catalyzed) | Cyclohexene + AsPh3S | - | 10.0 ± 0.9 | -21 ± 3 | - | - | [1] |

Table 1: Calculated Activation Energies, Enthalpies, Entropies, Relative Rates, and Regioselectivity for Nucleophilic Ring-Opening of Thiiranes.

| Reaction | ΔH‡(298) (kJ mol-1) | ΔG‡(298) (kJ mol-1) | Reaction Order | Reference |

| Homolytic Ring Opening | 222 | 212 | First | [6] |

| Bimolecular Sulfur Transfer | 109 | 144 | Second | [6] |

Table 2: Calculated Activation Parameters for the Thermal Decomposition of this compound.

Experimental Protocols for Model Validation

The accuracy and predictive power of computational models rely on rigorous validation against experimental data. Detailed experimental protocols are crucial for obtaining reliable data for this purpose.

General Protocol for Kinetic Studies of this compound Ring-Opening with Amines

This protocol outlines a general procedure for studying the kinetics of this compound ring-opening reactions with primary or secondary amines using techniques like NMR spectroscopy.

Materials:

-

This compound substrate

-

Amine nucleophile

-

Anhydrous deuterated solvent (e.g., CDCl3, CD3CN)

-

Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound substrate of known concentration in the chosen anhydrous deuterated solvent.

-

Prepare a stock solution of the amine nucleophile of known concentration in the same solvent.

-

Prepare a stock solution of the internal standard of known concentration.

-

-

Reaction Monitoring by NMR:

-

In a clean, dry NMR tube, add a known volume of the this compound stock solution and the internal standard stock solution.

-

Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the reactants.

-

Initiate the reaction by adding a known volume of the amine stock solution to the NMR tube. The amine is typically in excess to ensure pseudo-first-order kinetics with respect to the this compound.

-

Quickly mix the contents of the NMR tube and place it in the NMR spectrometer maintained at a constant temperature.

-

Acquire 1H NMR spectra at regular time intervals.

-

-

Data Analysis:

-

Integrate the signals corresponding to the starting this compound and the internal standard in each spectrum.

-

Calculate the concentration of the this compound at each time point relative to the constant concentration of the internal standard.

-

Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, this plot should be linear.

-

The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

-

The second-order rate constant (k2) can be determined by dividing kobs by the concentration of the amine nucleophile (k2 = kobs / [Amine]).

-

The reaction can be repeated at different temperatures to determine the activation parameters (Ea, ΔH‡, ΔS‡) using the Arrhenius and Eyring equations.

-

Protocol for the Synthesis and Computational Validation of cis-Diarylthiiranes

This protocol, adapted from Song et al.[8], describes the synthesis of cis-diarylthiiranes and outlines the corresponding computational validation approach.

Experimental Procedure:

-

Synthesis of Aldazine (B74668) N-oxides: Prepare the starting E,E-aldazine N-oxides from the corresponding aldehydes.

-

This compound Formation:

-

To a solution of the aldazine N-oxide (1.0 mmol) in anhydrous DMF (5.0 mL) at -50 °C under an inert atmosphere (e.g., Argon), add a solution of Lawesson's reagent (1.0 mmol) in DMPU (5.0 mL) dropwise, maintaining the internal temperature below -49 °C.[8]

-

Stir the reaction mixture for 4 hours at -50 °C.[8]

-

Work-up the reaction by diluting with CH2Cl2 and washing with water and brine.[8]

-

Extract the aqueous layers with CH2Cl2.[8]

-

-

Purification and Characterization:

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the cis-diarylthis compound.

-

Characterize the product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and stereochemistry.

-

Computational Methodology:

-

Geometry Optimization and Frequency Calculations:

-

Perform geometry optimizations of all reactants, intermediates, transition states, and products using DFT. A common choice of functional and basis set is M06-2X/6-311+G(d,p).[8]

-

Incorporate the effect of the solvent (e.g., DMF) using a polarizable continuum model (PCM).[8]

-

Perform frequency calculations at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Reaction Pathway Analysis:

-

Construct the potential energy surface for the reaction mechanism.

-

Calculate the relative energies, enthalpies, and Gibbs free energies of all species.

-

Determine the activation barriers for each step of the reaction.

-

Compare the calculated stereoselectivity (e.g., the energy difference between the transition states leading to the cis and trans products) with the experimentally observed product distribution.

-

Visualizing Reaction Pathways and Workflows

Diagrams created using the DOT language provide a clear and concise way to visualize complex reaction pathways, experimental workflows, and logical relationships.

References

- 1. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study of the reactivity of thiiranes. This compound kagobutsu no hannosei no kenkyu (Journal Article) | ETDEWEB [osti.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A computational study of the reactions of thiiranes with ammonia and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The thermal decomposition of this compound: a mechanistic study by ab initio MO theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides - PMC [pmc.ncbi.nlm.nih.gov]

Investigation of Naturally Occurring Thiirane Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring thiirane-containing compounds are a unique class of secondary metabolites isolated from various natural sources, including plants, fungi, bacteria, and invertebrates. The strained three-membered episulfide ring imparts distinct chemical reactivity, making these molecules valuable scaffolds for drug discovery. To date, approximately 40 biologically active this compound metabolites have been identified, demonstrating a range of pharmacological activities, including antitumor, antimicrobial, and antibacterial effects.[1][2] This technical guide provides an in-depth look into the investigation of these metabolites, with a focus on quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Featured this compound Metabolite: Lenthionine (B1200207)

Lenthionine (1,2,3,5,6-pentathiepane) is a key flavor and aroma compound found in shiitake mushrooms (Lentinula edodes). Beyond its sensory properties, lenthionine exhibits significant biological activities, making it a subject of interest for therapeutic applications.[3][4]

Quantitative Biological Activity Data

The biological effects of lenthionine have been quantified in various studies, particularly its antimicrobial and anti-inflammatory properties.

Table 1: Antimicrobial Activity of Lenthionine

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |

| Saccharomyces cerevisiae | 4 |

| Candida albicans | 8 |

| Aspergillus fumigatus | 2 |

| Aspergillus niger | 4 |

| Trichophyton mentagrophytes | 2 |

Data sourced from a study on the antimicrobial properties of lenthionine.[3]

Table 2: Anti-inflammatory Activity of Lenthionine

| Assay | Biomarker | Effect | Concentration |

| Lipopolysaccharide (LPS)-stimulated THP-1 macrophages | Tumor Necrosis Factor-α (TNF-α) secretion | Significant reduction | 5 pmol/L |

Data from an in vitro study on the anti-inflammatory potential of lenthionine.[3]

Experimental Protocols

This protocol is adapted from a method for analyzing lenthionine content in dried shiitake mushrooms.[5]

Objective: To extract and quantify lenthionine from dried shiitake mushroom mycelia.

Materials:

-

Dried and ground L. edodes mycelia

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 Reverse-Phase HPLC column (e.g., Rapid Resolution HT 18 μm, 2.1 × 50 mm)

-

Lenthionine standard (≥95% purity)

-

Ultrapure water

-

Centrifuge

Procedure:

-

Extraction:

-

Weigh 0.1 g of dried and ground L. edodes mycelia.

-

Add 1 mL of methanol to the sample.

-

Vortex thoroughly and centrifuge to pellet the solid material.

-

Carefully collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: 50% methanol and 50% ultrapure water.

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 210 nm.

-

Standard Curve Preparation:

-

Prepare a stock solution of lenthionine standard in methanol.

-

Create a series of standard solutions with concentrations ranging from 0 to 200 µg/g.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the extracted sample supernatant into the HPLC system.

-

Record the peak area corresponding to lenthionine.

-

Calculate the concentration of lenthionine in the sample using the standard curve.

-

-

This protocol is based on the methodology for assessing the anti-inflammatory effects of lenthionine on THP-1 macrophages.[3]

Objective: To determine the effect of lenthionine on the secretion of TNF-α from LPS-stimulated THP-1 macrophages.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Lenthionine

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Human TNF-α ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate the THP-1 monocytes into macrophages by treating with PMA for 48 hours.

-

-

Treatment:

-

After differentiation, wash the cells and replace the medium with fresh, serum-free RPMI-1640.

-

Pre-treat the macrophages with lenthionine (dissolved in DMSO) at the desired concentration (e.g., 5 pmol/L) for 1 hour. A vehicle control (DMSO only) should be included.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-6 hours) to induce an inflammatory response.

-

-

Quantification of TNF-α:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Compare the TNF-α levels in the lenthionine-treated group to the LPS-only control group to determine the inhibitory effect.

-

Signaling Pathways Modulated by Lenthionine

Lenthionine has been shown to influence key signaling pathways involved in inflammation and metabolism.

Caption: Lenthionine's inhibitory effect on TNF-α secretion in LPS-stimulated cells.

Lenthionine has also been implicated in the transsulfuration pathway, which is crucial for cysteine and hydrogen sulfide (B99878) (H₂S) biosynthesis. It has been observed to interfere with this pathway, potentially impacting cellular redox homeostasis and signaling.[6][7]

Caption: Proposed mechanism of lenthionine's interference with H₂S biosynthesis.

Conclusion

Naturally occurring this compound metabolites, such as lenthionine, represent a promising area of research for the development of new therapeutic agents. Their unique chemical structures and diverse biological activities warrant further investigation. This guide provides a foundational understanding of the methodologies and signaling pathways associated with these compounds, offering a starting point for researchers and drug development professionals to explore their potential. The detailed protocols and pathway diagrams serve as practical tools to facilitate further studies in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural Occurring this compound Containing Compounds: Origin, Chemistry, and their Pharmacological Activities - The Pharmaceutical and Chemical Journal [tpcj.org]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Volatile Aroma Components in Different Parts of Shiitake Mushroom (Lentinus edodes) Treated with Ultraviolet C Light-Emitting Diodes Based on Gas Chromatography–Ion Mobility Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Citric Acid Induces the Increase in Lenthionine Content in Shiitake Mushroom, Lentinula edodes | MDPI [mdpi.com]

- 6. Uremic Toxin Lanthionine Interferes with the Transsulfuration Pathway, Angiogenetic Signaling and Increases Intracellular Calcium [mdpi.com]

- 7. Uremic Toxin Lanthionine Interferes with the Transsulfuration Pathway, Angiogenetic Signaling and Increases Intracellular Calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to Thiirane Ring Strain and its Profound Impact on Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

The three-membered thiirane ring, a sulfur-containing heterocycle, represents a fascinating nexus of chemical reactivity and synthetic potential. Its inherent ring strain, a consequence of distorted bond angles, renders it susceptible to a variety of chemical transformations, a characteristic that is both a challenge and an opportunity in the realm of chemical synthesis and drug design. This technical guide provides a comprehensive exploration of the core principles governing this compound stability, offering a detailed look at the quantitative aspects of its structure, the experimental methodologies used to study it, and the predictable pathways of its reactions.

The Genesis of Instability: Quantifying this compound Ring Strain

The defining feature of the this compound ring is its significant strain energy, which is a direct consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. This angular distortion leads to inefficient orbital overlap and increased electron-electron repulsion, making the ring system energetically unfavorable compared to its acyclic counterparts.

Structural Parameters and Strain Energy

Experimental and computational studies have provided precise measurements of the this compound ring's geometry and a quantitative value for its strain energy. These parameters are crucial for understanding and predicting its chemical behavior.

| Parameter | Value | Reference |

| Ring Strain Energy | 19.8 kcal/mol | [1] |

| C-C Bond Length | 1.473 - 1.50 Å | [2][3][4] |

| C-S Bond Length | 1.811 - 1.85 Å | [2][4] |

| C-S-C Bond Angle | ~48.0° | [2][4] |

| C-C-S Bond Angle | ~66.0° | [4] |

The substantial ring strain of 19.8 kcal/mol is the primary driving force behind the high reactivity of thiiranes, particularly in ring-opening reactions.[1] While significant, it is noteworthy that this value is less than that of its oxygen analog, oxirane (27.3 kcal/mol), a factor that influences their relative reactivities.[1] However, it has been observed that ring strain alone is not sufficient to fully explain the accelerated rates of nucleophilic substitution reactions of three-membered heterocycles like this compound, suggesting that other electronic factors are also at play.

The Reactive Nature of Thiiranes: A Symphony of Ring-Opening Reactions

The relief of ring strain provides a strong thermodynamic driving force for reactions that lead to the cleavage of the this compound ring. Nucleophilic attack is the most common and synthetically useful of these transformations.

Nucleophilic Ring-Opening: A Versatile Synthetic Tool

A wide array of nucleophiles can induce the opening of the this compound ring, leading to the formation of functionalized thiols. The regioselectivity of this attack is a key consideration in synthetic applications.

-

With Amines: Thiiranes react with amines to produce 2-aminoethanethiols, which are valuable chelating agents.[4]

-

With Thiols: The reaction with thiols in the presence of a base catalyst yields alkylthioethanethiols.

-

With Carboxylic Acid Derivatives: In the presence of quaternary onium salts, thiiranes react with acyl chlorides with 100% regioselectivity to form β-addition products.

The general mechanism for nucleophilic ring-opening proceeds via an SN2 pathway, where the nucleophile attacks one of the carbon atoms of the ring, leading to the cleavage of a C-S bond.

Kinetic Insights into this compound Reactivity

The rate of ring-opening reactions is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the this compound ring. Quantitative kinetic studies provide valuable data for understanding these effects.

| Reaction | Rate Constant (k) | Conditions |

| Cyclohexene sulfide (B99878) with Triarylarsines | 5.58 ± 0.08 L mol⁻¹ s⁻¹ | 25.0 °C in CDCl₃ |

| F₂ with this compound | (5.79 ± 0.17) × 10⁻¹² exp(−(16 ± 10)/T) cm³ molecule⁻¹ s⁻¹ | 220 to 800 K |

Experimental Corner: Protocols for this compound Synthesis and Stability Assessment

A sound understanding of experimental methodologies is paramount for any researcher working with thiiranes. This section provides detailed protocols for their synthesis and a general workflow for evaluating their chemical stability.

Synthesis of Thiiranes from Epoxides using Thiourea (B124793)

This is a widely used and efficient method for the preparation of thiiranes.

Materials:

-

Epoxide (1.0 equiv)

-

Thiourea (1.2 equiv)

-

Methanol (B129727) (solvent)

-

Silica (B1680970) gel (optional, for heterogeneous catalysis)

Procedure:

-

Dissolve the epoxide and thiourea in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding this compound.

For a greener approach, the reaction can be carried out under solvent-free conditions using immobilized thiourea on CaCO₃.[5]

General Workflow for Assessing the Chemical Stability of Thiiranes

This protocol outlines a systematic approach to determine the stability of a this compound derivative under various conditions.

Objective: To evaluate the stability of a this compound compound in a specific solvent and under defined storage conditions over time.

Methodology:

-

Solution Preparation: Prepare a stock solution of the this compound compound at a known concentration in the desired solvent (e.g., phosphate-buffered saline, organic solvent).

-

Aliquoting: Distribute the stock solution into multiple amber glass vials to prevent contamination and degradation from repeated sampling.

-

Storage Conditions: Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).

-

Time-Point Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), analyze a vial from each storage condition.

-

Analysis:

-

Visual Inspection: Note any changes in color or clarity.

-

Chromatographic Analysis (HPLC): Quantify the concentration of the parent this compound compound and identify any degradation products using a validated stability-indicating HPLC method.

-

-

Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

Visualizing Reactivity: Pathways and Processes

Diagrammatic representations are invaluable for conceptualizing complex chemical processes. The following diagrams, rendered in the DOT language, illustrate key aspects of this compound chemistry.

Nucleophilic Ring-Opening of a Prochiral this compound

This diagram illustrates the SN2 attack of a nucleophile on an unsymmetrically substituted this compound, leading to the formation of a chiral thiol.

References

- 1. researchgate.net [researchgate.net]

- 2. Thermal decomposition of this compound and 2-methylthis compound: an experimental and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Active Site Ring-Opening of a this compound Moiety and Picomolar Inhibition of Gelatinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. electronicsandbooks.com [electronicsandbooks.com]

"mechanism of thermal decomposition of substituted thiiranes"

An In-depth Technical Guide on the Mechanism of Thermal Decomposition of Substituted Thiiranes

Introduction

Thiiranes, also known as episulfides, are three-membered heterocyclic compounds containing a sulfur atom. Their strained ring structure makes them susceptible to various chemical transformations, including thermal decomposition. Understanding the mechanism of this decomposition is crucial for controlling reaction outcomes in organic synthesis and for assessing the stability of thiirane-containing molecules in various applications, including drug development. The thermal decomposition of thiiranes typically yields an alkene and elemental sulfur, but the pathway to these products is complex and can be influenced by substitution on the this compound ring and the reaction conditions. This guide provides a comprehensive overview of the current understanding of the mechanisms governing the thermal decomposition of substituted thiiranes, supported by experimental data and computational studies.

Proposed Reaction Mechanisms

The thermal decomposition of thiiranes is generally understood to proceed through one of two primary mechanistic pathways: a unimolecular pathway involving homolytic bond cleavage or a bimolecular pathway involving sulfur atom transfer. The operative mechanism is highly dependent on the substituents and reaction conditions.

Unimolecular Decomposition Pathway

The unimolecular pathway involves the decomposition of a single this compound molecule as the rate-determining step. A key proposed mechanism is the homolytic cleavage of one of the carbon-sulfur bonds to form a diradical intermediate.[1] This diradical can then undergo further reactions to yield the final products.

At elevated temperatures, this diradical can undergo a 1,2-hydrogen shift, leading to the formation of rearranged products such as enethiols and thioaldehydes.[2] For example, the thermal decomposition of this compound at high temperatures yields ethenethiol and thioacetaldehyde, while 2-methylthis compound forms cis- and trans-prop-1-ene-1-thiol.[2] This pathway is supported by both experimental observations in flow systems and theoretical calculations.[2][3]

Caption: Unimolecular decomposition of thiiranes via a diradical intermediate.

A significant consideration in this mechanism is the stereochemistry of the resulting alkene. While a simple diradical intermediate might be expected to lead to a loss of stereochemistry, experimental evidence for many substituted thiiranes shows a high degree of retention of configuration.[1] This suggests that either the C-S bond cleavage is not the sole pathway or that the lifetime of the diradical is very short, with sulfur extrusion occurring faster than bond rotation.

Bimolecular Decomposition Pathway

Computational studies, particularly high-level ab initio molecular orbital theory, have identified an alternative bimolecular pathway that is consistent with the second-order rate law and stereochemical retention observed in many experiments.[1] This mechanism involves the transfer of a sulfur atom from one this compound molecule to another.

The key steps in this proposed pathway are:

-

Formation of this compound 1-Sulfide: Two this compound molecules react, with one transferring its sulfur atom to the other to form a this compound 1-sulfide (C₂H₄S₂) intermediate and an alkene.[1]

-

Decomposition of this compound 1-Sulfide: The this compound 1-sulfide is unstable and can decompose unimolecularly to an alkene and diatomic sulfur (S₂).[1]

-

Formation of Higher Sulfur Allotropes: Alternatively, the this compound 1-sulfide can react with another this compound 1-sulfide molecule in a series of sulfur transfer reactions. This can lead to the formation of this compound 1,1-disulfide (C₂H₄S₃), which then decomposes to an alkene and S₃. Further reactions can produce S₄, and subsequent oligomerization of these small sulfur molecules leads to the formation of the stable S₈ allotrope.[1]

This bimolecular mechanism has a significantly lower calculated activation enthalpy than the unimolecular homolytic cleavage, making it a more favorable pathway under many conditions.[1]

Caption: Bimolecular sulfur transfer mechanism in this compound decomposition.

Quantitative Data on Thermal Decomposition

The kinetics of this compound decomposition have been investigated under various conditions. The following table summarizes key quantitative data from computational and experimental studies.

| This compound Derivative | Method | Rate Law Order | Activation Enthalpy (ΔH‡) (kJ/mol) | Gibbs Free Energy of Activation (ΔG‡) (kJ/mol) | Reference |

| This compound (unsubstituted) | Ab initio MO Theory (Homolytic Cleavage) | First | 222 | 212 | [1] |

| This compound (unsubstituted) | Ab initio MO Theory (Sulfur Transfer) | Second | 109 | 144 | [1] |

| 2-Phenylthis compound 1,1-Dioxide | Experimental (in Dioxane, 25°C) | First | - | - | [4] |

| trans-2,3-Diphenylthis compound 1,1-Dioxide | Experimental (in Dioxane, 25°C) | First | - | - | [4] |

| cis-2,3-Diphenylthis compound 1,1-Dioxide | Experimental (in Dioxane, 25°C) | First | - | - | [4] |

Product Distribution

The primary products of this compound thermal decomposition are the corresponding alkene and elemental sulfur. However, reaction conditions and substituent effects can lead to the formation of other products.

| This compound Derivative | Conditions | Products | Reference |

| This compound | Flow system, 600°C | Ethene, Sulfur | [2] |

| This compound | Flow system, >600°C | Ethenethiol, Thioacetaldehyde, H₂S, Alkynes, CS₂, Thiophene | [2] |

| 2-Methylthis compound | Flow system, 600°C | Propene, Sulfur | [2] |

| 2-Methylthis compound | Flow system, >600°C | cis- & trans-Prop-1-ene-1-thiol, H₂S, Alkynes, CS₂, Thiophene | [2] |

| p-Alkoxy-cis-1,2-diarylthiiranes | Silica gel purification / storage | Corresponding alkene (non-stereospecific) | [5] |

| 2,3-Diphenylthis compound 1,1-dioxides | Thermal decomposition | Stilbenes (stereospecific), SO₂ | [4] |

Experimental Protocols

The study of this compound decomposition mechanisms relies on a combination of experimental techniques and computational modeling.

Flow System with Photoelectron Spectroscopy

This method is used to study gas-phase decomposition at high temperatures.

-

Apparatus: A flow tube is placed inside a furnace to control the reaction temperature. The this compound vapor is passed through the heated tube.

-

Procedure: The products exiting the flow tube are analyzed in real-time using a photoelectron spectrometer. By varying the furnace temperature, the onset of decomposition and the formation of different products can be monitored by observing changes in the photoelectron spectra.[2]

-

Data Analysis: The spectra are compared with those of known compounds to identify the decomposition products. This technique was used to identify alkene and sulfur formation at 600°C and rearrangement products like enethiols at higher temperatures for this compound and 2-methylthis compound.[2][3]

Kinetic Measurements in Solution

For decompositions in the liquid phase, reaction rates are often monitored using spectroscopic methods.

-

Apparatus: A UV-Vis spectrophotometer with a temperature-controlled cell holder.

-

Procedure: A solution of the substituted this compound (e.g., this compound 1,1-dioxides) in a suitable solvent is placed in the spectrophotometer.[4] The reaction is initiated by bringing the solution to the desired temperature. The change in absorbance at a specific wavelength corresponding to the reactant or product is monitored over time.

-